molecular formula C18H19N5O6 B150707 Adenosine, N-(4-methoxybenzoyl)- CAS No. 56883-05-7

Adenosine, N-(4-methoxybenzoyl)-

Cat. No. B150707
CAS RN: 56883-05-7
M. Wt: 401.4 g/mol
InChI Key: YDVLBCYELIMFHS-XWXWGSFUSA-N
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Description

Adenosine, N-(4-methoxybenzoyl)-, is a compound that has been the subject of various studies due to its potential biological activity, particularly in relation to adenosine receptors. Adenosine receptors are a class of purinergic G protein-coupled receptors with A1, A2a, A2b, and A3 subtypes. These receptors play a crucial role in numerous physiological processes, including cardiac rhythm, neuronal activity, and immune function.

Synthesis Analysis

The synthesis of adenosine derivatives has been explored to enhance selectivity and potency at adenosine receptors. For instance, adenosine analogues modified at the 5'-position as uronamides and/or as N6-benzyl derivatives have been synthesized to examine their affinity at rat brain A3 adenosine receptors . Another study involved the synthesis of 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives as selective antagonists for human adenosine A3 receptors . Additionally, the 4-methoxybenzyl group has been used as a new protecting group in the synthesis of oligoribonucleotides, showcasing its utility in nucleic acid chemistry .

Molecular Structure Analysis

The molecular structure of adenosine derivatives significantly influences their receptor binding and selectivity. For example, the presence of a methoxy group in the 4-position of the phenyl ring has been shown to increase binding affinity and selectivity for human adenosine A3 receptors . The structural characterization of these compounds, including N6,N9-di(p-methoxybenzyl)adenine and N6,N9,N9-tri(p-methoxybenzyl)adenine, has been performed using techniques such as IR, 1H-NMR, and MS .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of adenosine derivatives often include the addition of protective groups, selective substitutions, and the use of specific reagents to achieve the desired modifications. For instance, the 4-methoxybenzyl group was introduced to the 2'-hydroxyl group of adenosine using 4-methoxybenzyl bromide in the presence of sodium hydride . The protective group was later removed to yield the final oligoribonucleotide product.

Physical and Chemical Properties Analysis

The physical and chemical properties of adenosine derivatives, such as solubility, stability, and reactivity, are crucial for their biological activity and pharmacological profile. The studies provided do not detail the physical and chemical properties of N-(4-methoxybenzoyl)-adenosine specifically, but they do emphasize the importance of structural modifications for enhancing the selectivity and potency of adenosine analogues at different receptor subtypes .

Scientific Research Applications

Adenosine Receptor Antagonists

Adenosine plays a significant role in various physiological processes, including modulation of the immune system and inflammation. Studies on "Adenosine, N-(4-methoxybenzoyl)-" analogs have contributed to the development of adenosine receptor antagonists, which have potential applications in treating diseases such as chronic inflammation and insomnia. For instance, derivatives like N6-Benzyladenosine have been synthesized to explore their role as novel ligands for platinum(II) dichlorido complexes, indicating potential applications in cancer therapy and other diseases where adenosine receptors are involved (Štarha, Popa, Trávníček, & Vančo, 2013).

Fluorescent Supramolecular Liquid Crystalline Polymers

Research has also explored the use of "Adenosine, N-(4-methoxybenzoyl)-" in the formation of fluorescent supramolecular liquid crystalline polymers. These materials have potential applications in the development of new materials with unique properties, including those relevant to optoelectronic devices. For example, when thymine or N6-(4-methoxybenzoyl)adenine terminated monomers are mixed, they form thermotropic liquid crystalline phases, demonstrating potential for novel material design (Sivakova & Rowan, 2003).

Molecular Design and Synthesis

The molecular design and synthesis of "Adenosine, N-(4-methoxybenzoyl)-" derivatives have been a focus of research, aiming to enhance the understanding of adenosine receptor interactions and develop new therapeutic agents. For instance, the development of carboxamide protecting groups like 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB) facilitates the synthesis of complex and acid-sensitive adenosine derivatives. This advancement supports the synthesis of novel compounds with potential pharmaceutical applications (Muranaka, Ichikawa, & Matsuda, 2011).

Sedative and Hypnotic Effects

Studies on compounds isolated from "Adenosine, N-(4-methoxybenzoyl)-" have demonstrated sedative and hypnotic effects, suggesting potential applications in treating insomnia and related disorders. For example, NHBA isolated from Gastrodia elata, which contains an adenine riboside structure similar to "Adenosine, N-(4-methoxybenzoyl)-," has shown significant sedative and hypnotic activity in experimental models (Zhang et al., 2012).

Future Directions

Adenosine and its analogs have been found to have therapeutic potential in various diseases, including neurological conditions like Parkinson’s disease and Alzheimer’s disease . Therefore, Adenosine, N-(4-methoxybenzoyl)- could potentially be used in future research towards these diseases .

properties

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O6/c1-28-10-4-2-9(3-5-10)17(27)22-15-12-16(20-7-19-15)23(8-21-12)18-14(26)13(25)11(6-24)29-18/h2-5,7-8,11,13-14,18,24-26H,6H2,1H3,(H,19,20,22,27)/t11-,13-,14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVLBCYELIMFHS-XWXWGSFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine, N-(4-methoxybenzoyl)-

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